molecular formula C11H15ClN2O2 B6144245 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide CAS No. 1178758-63-8

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide

Cat. No.: B6144245
CAS No.: 1178758-63-8
M. Wt: 242.70 g/mol
InChI Key: IAIBRLYLERAELR-UHFFFAOYSA-N
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Description

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide is an organic compound characterized by the presence of an amino group, a chlorophenoxy group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide typically involves the reaction of 4-amino-2-chlorophenol with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-14(2)11(15)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIBRLYLERAELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCOC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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